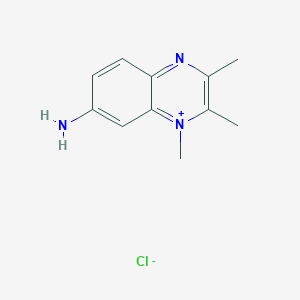
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe final step involves the formation of the chloride salt through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoxaline.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can act as a chemosensor through nucleophilic addition and host-guest complex formation. Small anions such as fluoride and acetate can add nucleophilically to the C2 position of the quinoxalinium cation, leading to de-aromatization. Larger anions like ascorbate form host-guest complexes due to steric hindrance .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.
Substituted Quinoxalines: Various derivatives with different substituents at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form both nucleophilic addition products and host-guest complexes makes it a versatile compound in chemical research .
Properties
CAS No. |
61149-64-2 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2,3,4-trimethylquinoxalin-4-ium-6-amine;chloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7;/h4-6,12H,1-3H3;1H |
InChI Key |
UCSAIZBNENCLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=C2C=C(C=CC2=N1)N)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















